![molecular formula C10H10S B158624 3,5-ジメチルベンゾ[b]チオフェン CAS No. 1964-45-0](/img/structure/B158624.png)

3,5-ジメチルベンゾ[b]チオフェン

概要

説明

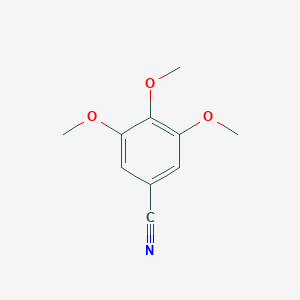

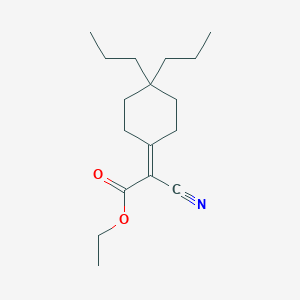

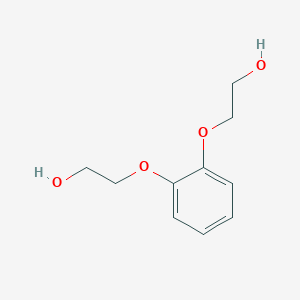

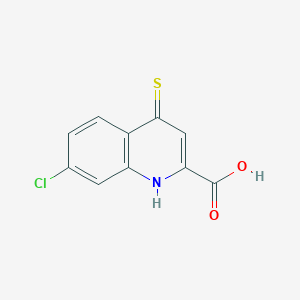

“3,5-Dimethylbenzo[b]thiophene” is a chemical compound with the formula C10H10S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

Thiophene derivatives, including “3,5-Dimethylbenzo[b]thiophene”, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “3,5-Dimethylbenzo[b]thiophene” consists of a benzo[b]thiophene core with two methyl groups attached at the 3rd and 5th positions . The molecular weight of this compound is 162.251 .

Physical And Chemical Properties Analysis

“3,5-Dimethylbenzo[b]thiophene” is a clear pale yellow liquid . Its refractive index is between 1.6090-1.6140 at 20°C .

科学的研究の応用

有機化学研究

“3,5-ジメチルベンゾ[b]チオフェン”は、有機化学研究で使用されています。 これは、屈折率が20℃で1.6090〜1.6140の澄んだ淡黄色液体です . これは、さまざまな化学反応や合成プロセスで使用されています .

チオフェン誘導体の合成

この化合物は、チオフェン誘導体の合成において重要な役割を果たします . これは、アルキン部分との[3+2]環状付加反応と位置選択的環状異性化に使用され、チオフェンの生成につながります .

生物活性化合物の開発

“3,5-ジメチルベンゾ[b]チオフェン”を含むチオフェン系アナログは、生物活性化合物の潜在的なクラスとして、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良するために不可欠な役割を果たします .

工業化学

“3,5-ジメチルベンゾ[b]チオフェン”を含むチオフェン誘導体は、工業化学で使用されています . たとえば、それらは腐食防止剤として使用されます .

材料科学

材料科学の分野では、チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . “3,5-ジメチルベンゾ[b]チオフェン”はこの用途に使用される可能性があります。

エレクトロニクス

Safety and Hazards

将来の方向性

The future directions for “3,5-Dimethylbenzo[b]thiophene” and other thiophene derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse properties and applications, these compounds could be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry .

特性

IUPAC Name |

3,5-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJSHXYNNVEGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173310 | |

| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1964-45-0 | |

| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?

A1: The research paper investigates 3,5-dimethylbenzo[b]thiophene derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.

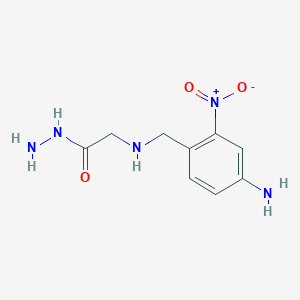

- 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.

- Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.

Q2: What is the structure-activity relationship (SAR) observed for these 3,5-dimethylbenzo[b]thiophene derivatives and their antidepressant activity?

A2: The research paper explores the impact of different substituents on the 3,5-dimethylbenzo[b]thiophene core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []

- Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the 3,5-dimethylbenzo[b]thiophene scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。